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Stability of 2-Furanethanol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	2-Furanethanol	
Cat. No.:	B1268620	Get Quote

Technical Support Center: Stability of 2-Furanethanol

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of **2-furanethanol** under various experimental conditions. The information is intended to assist researchers in designing and interpreting experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: How stable is 2-furanethanol in acidic solutions?

A1: **2-Furanethanol** is susceptible to degradation in acidic aqueous solutions. The furan ring is prone to acid-catalyzed ring-opening.[1][2] This reaction is initiated by the protonation of the furan ring, which makes it susceptible to nucleophilic attack by water or other nucleophiles present in the solution. Subsequent steps lead to the cleavage of the furan ring and the formation of various degradation products. The rate of degradation is influenced by factors such as acid strength, temperature, and the presence of water. While some sources suggest a general resistance to strong acids, this should be considered context-dependent and may not apply to aqueous environments where ring-opening is a known degradation pathway for furans.



Q2: What is the degradation pathway of 2-furanethanol in acidic conditions?

A2: The degradation of the furan ring in **2-furanethanol** under acidic conditions proceeds through a well-documented ring-opening mechanism. The key steps are:

- Protonation: An acidic proton attacks the furan ring, typically at the α -carbon position, forming a protonated furan intermediate.[1][2]
- Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the protonated furan ring.
- Intermediate Formation: This leads to the formation of hydroxylated intermediates, such as 2,5-dihydro-2-furanol or 2,3-dihydro-3-furanol.
- Ring Opening: Further protonation of the ring oxygen in these intermediates facilitates the cleavage of the C-O bond, resulting in the opening of the furan ring to form acyclic products. [1][2]

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References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Stability of 2-Furanethanol under acidic and basic conditions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1268620#stability-of-2-furanethanol-under-acidic-and-basic-conditions]

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